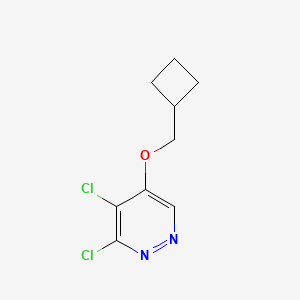

3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine

Description

Contextualization within the Pyridazine (B1198779) Chemical Class

Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. rjptonline.orgscholarsresearchlibrary.com The parent pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms. rjptonline.org This arrangement of nitrogen atoms imparts distinct electronic properties to the ring system, influencing its reactivity and biological activity. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antidepressant, and antitumor properties, making them attractive scaffolds in medicinal chemistry. rjptonline.orgnih.gov The pyridazine nucleus can be readily functionalized, allowing for the synthesis of a diverse array of substituted compounds with tailored properties. rjptonline.org

Historical Overview of Halogenated Pyridazine Chemistry

The study of halogenated pyridazines has a long history, with early research focusing on the synthesis and reactivity of these compounds. The introduction of halogen atoms, particularly chlorine, onto the pyridazine ring significantly alters its chemical behavior. Dichloropyridazines, for instance, are versatile intermediates in organic synthesis. The chlorine atoms act as good leaving groups in nucleophilic substitution reactions, enabling the introduction of various functional groups onto the pyridazine core. This reactivity has been extensively exploited for the preparation of a wide range of pyridazine derivatives with potential applications in pharmaceuticals and agrochemicals. For example, 3,6-dichloropyridazine (B152260) is a well-known precursor for the synthesis of numerous biologically active molecules. google.com

Rationale and Significance of Investigating 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for its potential significance. The dichloro substitution pattern on the pyridazine ring makes it a reactive intermediate for further chemical modifications. The presence of the cyclobutylmethoxy group, an alicyclic ether substituent, can influence the compound's lipophilicity and steric properties. These features are often crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. Therefore, this compound could serve as a valuable building block in the synthesis of more complex molecules with desired biological profiles. The combination of a reactive dichloropyridazine core and a unique cyclobutylmethoxy side chain makes it a target of interest for synthetic and medicinal chemists.

Current Research Landscape Pertaining to Pyridazine Derivatives

The current research on pyridazine derivatives is vibrant and multifaceted, with a strong emphasis on their therapeutic potential. rjptonline.orgnih.gov Scientists are actively exploring the synthesis of novel pyridazine-containing compounds and evaluating their efficacy against various diseases. Recent studies have highlighted the role of pyridazine derivatives as inhibitors of various enzymes and receptors, demonstrating their potential in the treatment of cancer, inflammation, and infectious diseases. rjptonline.orggoogleapis.com The development of efficient and sustainable synthetic methodologies for the preparation of functionalized pyridazines is also a key area of research. nih.gov The versatility of the pyridazine scaffold continues to inspire the design and discovery of new molecules with diverse biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-(cyclobutylmethoxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-8-7(4-12-13-9(8)11)14-5-6-2-1-3-6/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVDTGOIHOOYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CN=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744745 | |

| Record name | 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346698-16-5 | |

| Record name | Pyridazine, 3,4-dichloro-5-(cyclobutylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346698-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 5 Cyclobutylmethoxy Pyridazine

Retrosynthetic Analysis and Strategic Considerations for 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine

A retrosynthetic analysis of this compound primarily involves the disconnection of the ether linkage. This bond can be logically cleaved to reveal a dichloropyridazine core and a cyclobutylmethoxy component. This leads to two primary strategic approaches for its synthesis.

The most direct retrosynthetic disconnection is at the ether C-O bond, which suggests a nucleophilic substitution pathway. This points to a precursor such as 3,4-dichloro-5-hydroxypyridazine (or its pyridazinone tautomer) and a cyclobutylmethyl halide, or more commonly, a polychlorinated pyridazine (B1198779) and cyclobutylmethoxide. The latter is often more synthetically feasible.

Two key strategic considerations arise from this analysis:

Timing of Chlorination vs. Etherification: One could envision starting with a pyridazine ring bearing an oxygen-containing substituent at the 5-position and subsequently introducing the chlorine atoms at the 3- and 4-positions. However, the harsh conditions often required for such chlorinations could be incompatible with the ether group.

Regioselective Substitution of a Polychlorinated Precursor: A more robust and common strategy in heterocyclic chemistry involves starting with a readily available, more highly chlorinated pyridazine, such as 3,4,5-trichloropyridazine. The synthesis would then rely on the regioselective displacement of one of the chlorine atoms by the cyclobutylmethoxide nucleophile. The inherent electronic properties of the pyridazine ring often dictate that the chlorine at the C5 position is the most susceptible to nucleophilic attack, facilitating a regioselective synthesis. This approach avoids late-stage, potentially aggressive chlorination steps.

Given these considerations, the most plausible synthetic strategy involves the preparation of a suitable dichloropyridazine intermediate followed by a controlled nucleophilic aromatic substitution (SNAr) to introduce the cyclobutylmethoxy moiety.

Precursor Synthesis and Halogenation Reactions

The synthesis of the target molecule is critically dependent on the availability of a properly substituted dichloropyridazine intermediate. The methods for preparing these precursors are well-established, often involving cyclization followed by chlorination.

A key precursor for the synthesis is 3,4-dichloropyridazine (B174766). A documented method for its preparation involves a multi-step sequence starting from a commercially available compound. google.com This synthesis is outlined in the table below, providing a reliable route to the necessary dichloropyridazine core. google.com

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product |

| 1 | Compound 1 (Precursor) | Hydrazine hydrate, Acetonitrile | 25-50 °C, 4-6 hours | Compound 2 |

| 2 | Compound 2 | Manganese dioxide (MnO₂), Tetrahydrofuran | 25 °C, 8 hours | Compound 3 |

| 3 | Compound 3 | Phosphorus oxychloride (POCl₃), Isopropanol | Reflux (80 °C), 3-5 hours | 3,4-Dichloropyridazine (Compound 4) |

Table 1: Synthesis of 3,4-Dichloropyridazine based on patent CN104211644A. google.com

An alternative and strategically important precursor is 3,4,5-trichloropyridazine. This compound is commercially available and serves as an excellent starting material for regioselective substitution reactions. google.com The presence of three chlorine atoms provides a handle for selective functionalization, as the different positions on the pyridazine ring exhibit distinct reactivities.

While direct regioselective halogenation of a pyridazine ring to achieve the 3,4-dichloro pattern can be challenging, the more common and controllable strategy involves the synthesis of a pyridazinone or dihydroxypyridazine intermediate followed by chlorination with reagents like phosphorus oxychloride (POCl₃).

In the context of using 3,4,5-trichloropyridazine as the precursor, the key strategic element is not halogenation but regioselective nucleophilic substitution. The electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, significantly influences the reactivity of the halogen substituents. The ring is electron-deficient, which facilitates nucleophilic aromatic substitution. youtube.comnih.gov The chlorine atom at the C5 position of 3,4,5-trichloropyridazine is generally the most electrophilic and thus the most susceptible to be displaced by a nucleophile. This inherent regioselectivity is a cornerstone of the strategy to selectively introduce the cyclobutylmethoxy group at the 5-position while retaining the chlorines at the 3- and 4-positions.

Introduction of the Cyclobutylmethoxy Moiety

The final key step in the synthesis is the formation of the ether linkage by attaching the cyclobutylmethoxy group to the dichloropyridazine core.

The introduction of the cyclobutylmethoxy group is typically achieved through a Williamson ether synthesis, which in this context is a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This reaction involves an alkoxide nucleophile attacking an electrophilic carbon atom bearing a leaving group. wikipedia.org

The general mechanism involves two main steps:

Formation of the Alkoxide: Cyclobutylmethanol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding sodium or potassium cyclobutylmethoxide. This alkoxide is a potent nucleophile. masterorganicchemistry.com

Nucleophilic Attack: The cyclobutylmethoxide then attacks the electron-deficient pyridazine ring. When using 3,4,5-trichloropyridazine as the substrate, the attack preferentially occurs at the C5 position, leading to the displacement of the chloride ion and the formation of the desired ether linkage. google.com This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The choice of a primary alcohol derivative (cyclobutylmethanol) is advantageous as it leads to an unhindered alkoxide, which favors the desired SN2-type substitution and minimizes potential side reactions like elimination. chemistrysteps.comlibretexts.org

The efficiency and yield of the etherification step are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful synthesis. Key factors to consider are the choice of base, solvent, and temperature, as well as the stoichiometry of the reactants.

| Parameter | Options | Rationale and Considerations |

| Base | Sodium hydride (NaH), Potassium hydride (KH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Strong, non-nucleophilic bases like NaH or KH are highly effective for generating the alkoxide from the alcohol. masterorganicchemistry.comjk-sci.com Weaker bases like K₂CO₃ can also be used, often requiring higher temperatures or longer reaction times. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents are preferred as they effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more nucleophilic. They also have high boiling points, allowing for a wide range of reaction temperatures. jk-sci.com |

| Temperature | 25 °C to 100 °C | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature must be determined empirically. |

| Stoichiometry | Slight excess of alkoxide | Using a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the cyclobutylmethoxide ensures that the dichloropyridazine precursor is fully consumed. |

| Side Reactions | E2 Elimination, C-alkylation | Although the use of a primary alcohol minimizes the risk of E2 elimination, it is still a potential side reaction, especially at higher temperatures. chemistrysteps.comlibretexts.org C-alkylation is a possibility with phenoxides but is less common with pyridazine systems. jk-sci.com Careful temperature control helps to mitigate these issues. |

Table 2: Key Parameters for Optimization of the Williamson Ether Synthesis.

By carefully controlling these conditions, the regioselective attachment of the cyclobutylmethoxy group to the dichloropyridazine core can be optimized to maximize the yield of this compound.

Advanced Synthetic Routes and Catalytic Approaches

The synthesis of this compound and its analogues can be enhanced through advanced methodologies that offer greater efficiency, precision, and structural diversity. These methods often involve sophisticated catalytic systems that enable chemical transformations not achievable through traditional synthetic protocols.

Transition-Metal Catalyzed Cross-Coupling Reactions for Analogues (e.g., Suzuki, Stille)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, proving invaluable in medicinal chemistry for creating libraries of novel compounds. mdpi.com For analogues of this compound, the two chlorine atoms on the pyridazine ring serve as reactive handles for such transformations. Palladium-catalyzed reactions are particularly prominent in this area. beilstein-journals.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgtcichemicals.com This reaction is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.orgnih.gov

In the context of dichloropyridazine derivatives, the differential reactivity of the chlorine atoms can be exploited to achieve selective mono- or di-substitution. For instance, reacting a dichloropyridazine with an arylboronic acid under specific Suzuki-Miyaura conditions could lead to the selective replacement of one chlorine atom, yielding a mono-aryl substituted pyridazine. nih.gov Subsequent reaction under different conditions or with a different boronic acid could then replace the second chlorine atom. nih.gov This stepwise approach allows for the synthesis of unsymmetrical analogues. The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl. libretexts.org While aryl chlorides are less reactive, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate their coupling. libretexts.orgnih.gov

Key Features of Suzuki-Miyaura Coupling for Pyridazine Analogues:

| Feature | Description |

| Catalyst System | Typically a Palladium(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand. libretexts.orgtcichemicals.com |

| Boron Reagent | Aryl- or heteroaryl-boronic acids or esters. organic-chemistry.org |

| Base | A base (e.g., K₂CO₃, Na₂CO₃, KF) is required to activate the boronic acid. organic-chemistry.orgnih.gov |

| Solvent | Often a mixture of an organic solvent (e.g., toluene, dioxane) and water. nih.gov |

| Selectivity | Reaction conditions can be tuned to favor mono- or di-substitution on the dichloropyridazine core. nih.gov |

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orglibretexts.org This tolerance means that complex molecules can be coupled without the need for extensive use of protecting groups. researchgate.net

For creating analogues of this compound, various organostannanes (aryl, heteroaryl, vinyl, alkyl) could be coupled at the chloro-positions. The catalytic cycle is well-understood and involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Similar to the Suzuki coupling, sequential reactions can be performed to introduce different substituents at the two positions on the pyridazine ring. A primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Comparative Overview of Suzuki vs. Stille Coupling:

| Aspect | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organostannane (Organotins) |

| Toxicity | Boron compounds are generally low in toxicity. organic-chemistry.org | Tin compounds are highly toxic. organic-chemistry.org |

| Byproducts | Water-soluble and easily removed boron byproducts. | Tin byproducts can be difficult to remove completely. organic-chemistry.org |

| Reaction Conditions | Requires a base for activation. organic-chemistry.org | Does not typically require a base. |

| Functional Group Tolerance | Good, but sensitive to strongly basic conditions. | Excellent, tolerant of a very wide range of functional groups. researchgate.net |

These cross-coupling reactions provide a robust platform for the late-stage functionalization of the dichloropyridazine scaffold, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes.

Several green chemistry strategies can be applied to the synthesis of pyridazine derivatives:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with safer alternatives like water, ethanol, or ionic liquids can significantly reduce environmental impact. sioc-journal.cn Ionic liquids, in particular, are noted for their low volatility and potential for recyclability, and have been used as effective media for synthesizing pyridazine derivatives. sioc-journal.cn

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with higher atom economy, often under milder conditions and with less waste generation compared to stoichiometric reagents. rasayanjournal.co.in Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. rasayanjournal.co.in

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasonication can dramatically shorten reaction times, increase yields, and lead to cleaner reactions with simpler workups. rasayanjournal.co.in Microwave-assisted synthesis has been successfully applied to the preparation of pyridazine compounds. researchgate.net Mechanochemical methods, where reactions are induced by mechanical energy, can also reduce or eliminate the need for solvents. nih.gov

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes. rasayanjournal.co.in

Renewable Feedstocks: Whenever practicable, synthetic pathways should utilize raw materials and feedstocks that are renewable rather than depleting. nih.gov While the direct precursors for this specific pyridazine may be petrochemical-based, broader green chemistry initiatives encourage exploring bio-based starting materials for heterocyclic synthesis.

By integrating these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.

Purification and Isolation Techniques for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the reaction and the physical properties of the compound and its impurities.

Common Purification Techniques:

| Technique | Principle | Application Notes |

| Recrystallization | This technique relies on the differences in solubility of the desired compound and impurities in a specific solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving more soluble impurities behind in the solvent (mother liquor). | The key is selecting an appropriate solvent in which the compound is highly soluble when hot and poorly soluble when cold. For pyridazine derivatives, solvents like ethanol are often used. ekb.egnih.gov The process can be repeated to achieve higher purity. |

| Silica Gel Column Chromatography | This is a widely used method for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The crude mixture is loaded onto a column packed with silica gel, and a solvent or solvent mixture is passed through. Components travel down the column at different rates and are collected in separate fractions. google.com | This method is highly effective for separating compounds with different polarities. acs.org The choice of eluent system (e.g., ethyl acetate/hexanes) is critical for achieving good separation. acs.org Thin-layer chromatography (TLC) is typically used to monitor the progress of the separation. google.comacs.org |

| Aqueous Workup with Chemical Treatment | In some cases, specific impurities can be removed by chemical means during the workup process. For instance, in the synthesis of 3,6-dichloropyridazine (B152260) from maleic hydrazide using phosphorus oxychloride, residual acidic impurities can be neutralized. A specific method involves treating the reaction mixture with a water-soluble sulfite, such as sodium metabisulfite, which reacts with certain impurities to form water-soluble adducts that can be washed away. google.com | This approach is tailored to remove specific types of impurities. Neutralization with a mild base like sodium bicarbonate is also a common step to remove acidic reagents like excess phosphorus oxychloride. google.com |

| Evaporation/Concentration | After reaction or extraction, solvents are typically removed under reduced pressure using a rotary evaporator. google.com This step concentrates the product before further purification or isolation. | This is a standard post-reaction and post-extraction step to obtain the crude product as a solid or oil. google.com |

The final, purified this compound is typically dried under high vacuum to remove any residual solvent. acs.org The purity is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for delineating the intricate structural features of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete picture of the atomic arrangement within 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the cyclobutylmethoxy substituent.

The sole proton on the pyridazine ring is anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 8.5 and 9.0 ppm. The protons of the cyclobutylmethoxy group will present a more complex pattern. The methylene protons of the -OCH₂- group are expected to resonate as a doublet, influenced by the adjacent methine proton of the cyclobutyl ring. The methine proton and the remaining methylene protons of the cyclobutyl ring will likely appear as multiplets in the upfield region of the spectrum.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| Pyridazine-H | 8.5 - 9.0 | s (singlet) |

| -OCH₂- | 4.0 - 4.5 | d (doublet) |

| Cyclobutyl-CH | 2.5 - 3.0 | m (multiplet) |

| Cyclobutyl-CH₂ | 1.8 - 2.4 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to probe the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The carbon atoms of the dichloropyridazine ring are expected to resonate in the downfield region of the spectrum, typically between δ 130 and 160 ppm. The carbon atom bearing the cyclobutylmethoxy group will be shifted further downfield due to the deshielding effect of the oxygen atom. The carbons of the cyclobutylmethoxy substituent will appear at higher field strengths.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| Pyridazine C-Cl | 145 - 155 |

| Pyridazine C-O | 150 - 160 |

| Pyridazine C-H | 130 - 140 |

| -OCH₂- | 70 - 80 |

| Cyclobutyl-CH | 30 - 40 |

| Cyclobutyl-CH₂ | 15 - 25 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Connectivity Elucidation (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity within the cyclobutyl ring, showing correlations between the methine proton and the adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the carbon signals for the -OCH₂- group and all the C-H containing fragments of the cyclobutyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For the target molecule, HMBC would be crucial in establishing the connection between the cyclobutylmethoxy substituent and the pyridazine ring. Key correlations would be expected between the methylene protons of the -OCH₂- group and the C-5 carbon of the pyridazine ring, as well as with the methine carbon of the cyclobutyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₉H₁₀Cl₂N₂O, the calculated exact mass would be determined. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Calculated Exact Mass:

| Molecular Formula | Exact Mass (m/z) |

| C₉H₁₀³⁵Cl₂N₂O | 232.0170 |

| C₉H₁₀³⁵Cl³⁷ClN₂O | 234.0141 |

| C₉H₁₀³⁷Cl₂N₂O | 236.0111 |

Fragmentation Pathway Analysis

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Loss of the Cyclobutyl Group: A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. This would result in the loss of a cyclobutyl radical (C₄H₇•), leading to a significant fragment ion.

Cleavage of the Ether Bond: Heterolytic cleavage of the C-O bond could lead to the formation of a dichloropyridazinone fragment and a cyclobutylmethyl cation.

Fragmentation of the Pyridazine Ring: The dichloropyridazine ring itself can undergo fragmentation, typically involving the loss of N₂ or HCl.

The analysis of these and other fragmentation pathways allows for the confirmation of the proposed structure and provides a deeper understanding of the molecule's stability and chemical behavior under energetic conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the compound, with characteristic peaks corresponding to different functional groups.

For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm its structural features. The pyridazine ring, an aromatic heterocyclic system, will show characteristic C=C and C=N stretching vibrations. The presence of the cyclobutylmethoxy substituent can be confirmed by the C-O-C (ether) stretching vibrations and the aliphatic C-H stretching and bending vibrations of the cyclobutyl group. The carbon-chlorine (C-Cl) bonds also give rise to characteristic absorptions in the fingerprint region of the spectrum.

While the specific spectrum for this compound is not publicly available, a general representation of expected IR absorption bands for substituted pyridazines can be compiled based on known spectroscopic data for similar compounds liberty.edumdpi.comnih.gov.

Table 1: Representative Infrared (IR) Spectroscopy Data for Substituted Pyridazines

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H (cyclobutyl) | 2950-2850 | Stretch |

| C=N (pyridazine ring) | 1650-1550 | Stretch |

| C=C (pyridazine ring) | 1600-1450 | Stretch |

| C-O-C (ether) | 1260-1000 | Asymmetric & Symmetric Stretch |

| C-Cl | 800-600 | Stretch |

Note: This table represents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular connectivity and conformation. It would reveal the planarity of the pyridazine ring and the spatial orientation of the dichloro and cyclobutylmethoxy substituents. Furthermore, this technique can elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions that influence the solid-state properties of the compound. While specific crystallographic data for this compound is not available, the general process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data to solve and refine the crystal structure.

Chromatographic Techniques for Purity and Identity Confirmation (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a chemical compound and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. A single, sharp peak would indicate a high degree of purity. HPLC coupled with a UV detector is commonly used for aromatic compounds like pyridazines due to their strong UV absorbance. While specific HPLC conditions have not been published, a typical method for a related compound, 3,4-dichloroaniline, has been developed nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for identification.

For this compound, GC-MS analysis would provide its retention time (a characteristic property under specific GC conditions) and a mass spectrum that should show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of substituents. The isotopic pattern of the molecular ion peak would also be indicative of the two chlorine atoms present in the molecule.

Table 2: Analytical Techniques for Purity and Identity Confirmation

| Technique | Principle | Information Obtained |

| HPLC | Differential partitioning between stationary and mobile phases. | Purity assessment, retention time. |

| GC-MS | Separation by boiling point and interaction with a stationary phase, followed by mass analysis. | Retention time, molecular weight, fragmentation pattern for identity confirmation. |

Note: This table provides a general overview of the information obtained from each technique.

Theoretical and Computational Investigations of 3,4 Dichloro 5 Cyclobutylmethoxy Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular properties. epstem.net These methods are essential for understanding the electronic behavior that governs the structure and reactivity of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. mdpi.comindexcopernicus.com It is widely employed due to its favorable balance of accuracy and computational cost. researchgate.net A DFT analysis of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine would begin with geometry optimization, a process that calculates the lowest energy arrangement of the atoms, thereby predicting the molecule's most stable 3D structure.

From this optimized geometry, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges. Such calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to approximate the complex electron correlation effects. researchgate.net These parameters provide a quantitative description of the molecule's polarity and electronic distribution.

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -1385.45 |

| Dipole Moment (Debye) | 3.12 |

| Optimized Bond Length (C-Cl) | 1.74 Å |

| Optimized Bond Angle (N-N-C) | 119.5° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For this compound, FMO analysis would map the locations of these orbitals, highlighting the likely sites for nucleophilic and electrophilic attack. The electron density of the HOMO would likely be concentrated around the electron-rich pyridazine (B1198779) ring and oxygen atom, while the LUMO might be distributed across the carbon-chlorine bonds.

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution across the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The map uses a color spectrum to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. walisongo.ac.id For this compound, an EPS map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the ether oxygen due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a flexible molecule like this compound, particularly concerning the cyclobutylmethoxy side chain, multiple low-energy conformers can exist.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178° (anti) | 0.00 |

| 2 | 65° (gauche) | 1.25 |

| 3 | -68° (gauche) | 1.30 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound, typically placed in a simulated box of water molecules, would reveal how the molecule behaves in an aqueous environment. Analysis of the simulation trajectory could provide information on the stability of different conformations, the flexibility of the cyclobutylmethoxy side chain, and the formation of hydrogen bonds with water.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein. nih.govuomustansiriyah.edu.iq This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The process involves placing the 3D structure of this compound into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy) and predict the most favorable binding pose. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, that stabilize the ligand-protein complex. This information is critical for structure-guided drug design and optimization. mdpi.com

| Parameter | Value / Description |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | Tyr210, Arg345, Phe421 |

| Types of Interactions | Hydrogen bond with Arg345, π-π stacking with Tyr210 |

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be instrumental in identifying potential protein targets and understanding the mechanistic basis of its biological activity.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity. This allows researchers to visualize and analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking studies on various pyridazine derivatives have been used to investigate their potential as inhibitors for a range of targets, including kinases and other enzymes implicated in disease. rsc.org The insights gained from such studies can reveal key amino acid residues involved in the binding, providing a rationale for the compound's activity and guiding the design of more potent and selective analogs.

A hypothetical molecular docking study for this compound could involve screening it against a panel of known drug targets. The results would be presented in a table format, ranking the targets based on the predicted binding affinity (docking score).

Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Kinase A | XXXX | -9.5 | Met123, Leu78, Asp184 |

| Protease B | YYYY | -8.2 | His41, Cys145, Gly143 |

| Receptor C | ZZZZ | -7.9 | Tyr99, Phe256, Trp314 |

Note: This table is illustrative and not based on published experimental data.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. jksus.org This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. nih.gov This method relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if other pyridazine derivatives with known biological activity exist, LBVS could be used to compare its properties (e.g., shape, pharmacophores) to these known active compounds to predict its potential efficacy. nih.gov

Structure-Based Virtual Screening (SBVS) , on the other hand, is utilized when the 3D structure of the target protein is known. nih.gov This approach involves docking a library of compounds into the target's binding site to identify those with the highest predicted binding affinity. chemrxiv.org If a potential protein target for this compound were identified, SBVS could be used to screen large compound databases to find other molecules with potentially similar or better activity. This methodology has been successfully applied to identify inhibitors for various targets, including those relevant to cancer and infectious diseases. researchgate.net

The general workflow for a virtual screening cascade often involves a multi-step process to refine the number of potential hits.

Typical Virtual Screening Workflow

| Step | Description | Outcome |

|---|---|---|

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | A curated library of molecules in a suitable format. |

| 2. Initial Screening | High-throughput virtual screening (either ligand-based or structure-based) is performed to quickly evaluate all compounds. | A large set of initial "hits" with some predicted activity. |

| 3. Filtering | The hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | A smaller, more refined set of promising candidates. |

| 4. Re-docking/Refined Scoring | The filtered candidates are subjected to more rigorous docking protocols and scoring functions to improve the accuracy of the binding prediction. | A final list of high-confidence hits for experimental validation. |

Note: This table represents a generalized process and can be adapted based on the specific project goals.

Through these theoretical and computational investigations, a deeper understanding of the potential therapeutic applications of this compound can be achieved, paving the way for further experimental studies.

Chemical Reactivity and Derivatization of 3,4 Dichloro 5 Cyclobutylmethoxy Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine, owing to the electron-withdrawing character of the pyridazine (B1198779) nitrogens and the halogen substituents which activate the ring towards nucleophilic attack.

The pyridazine ring's two nitrogen atoms significantly lower the electron density of the aromatic system, facilitating the addition of nucleophiles. The two chlorine atoms at the C4 and C5 positions are excellent leaving groups, making them susceptible to displacement by a wide range of nucleophiles. In dichloropyridazine systems, the position of nucleophilic attack is highly regioselective. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the one at C2. This preference is attributed to the higher LUMO coefficient at the C4 position and the greater resonance stabilization of the Meisenheimer intermediate formed during the attack at this position. stackexchange.com

The reactivity of dichloropyridazines in SNAr reactions is well-documented, with various nucleophiles such as amines, alkoxides, and thiolates readily displacing the chlorine atoms. nih.govnih.gov The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a versatile method for the synthesis of a diverse array of substituted pyridazines. nih.gov

The cyclobutylmethoxy group at the C5 position exerts a notable influence on the regioselectivity of SNAr reactions. This alkoxy group is considered an electron-donating group (EDG) through resonance, which can affect the electronic distribution within the pyridazine ring. researchgate.net In similar heterocyclic systems, such as 2-substituted 3,5-dichloropyrazines, the presence of an EDG directs nucleophilic attack preferentially to the C3 position. researchgate.net

Conversely, the steric bulk of the cyclobutylmethoxy group can also play a significant role in directing the incoming nucleophile. Bulky substituents can hinder the approach of a nucleophile to the adjacent chlorine atom. researchgate.net In the case of this compound, the cyclobutylmethoxy group at C5 would sterically encumber the C4 position, potentially directing nucleophilic attack to the C3 position. The interplay between these electronic and steric effects determines the final regiochemical outcome of the substitution reaction.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

| Factor | Influence on this compound | Predicted Outcome |

|---|---|---|

| Electronic Effects | The electron-donating cyclobutylmethoxy group at C5 increases electron density at C4 and C6. | May favor attack at the more electron-deficient C3 position. |

| Steric Hindrance | The bulky cyclobutylmethoxy group at C5 sterically hinders the approach of nucleophiles to the C4 position. | Favors attack at the less hindered C3 position. |

Electrophilic Aromatic Substitution Reactions

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring system generally unreactive towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the two chlorine atoms further deactivates the ring, making EAS reactions on this compound highly unfavorable under standard conditions.

Reduction and Oxidation Pathways

The pyridazine moiety can undergo both reduction and oxidation reactions. Catalytic hydrogenation can lead to the reduction of the pyridazine ring, although this often requires harsh conditions and can result in cleavage of the N-N bond. Oxidation of the pyridazine nitrogen atoms can lead to the formation of N-oxides. These N-oxides can then be used to facilitate further functionalization of the ring.

Cycloaddition Reactions Involving the Pyridazine Ring System

Pyridazines can participate in cycloaddition reactions, most notably as the diene component in inverse-electron-demand Diels-Alder reactions. The electron-deficient nature of the this compound ring system makes it a suitable candidate for reactions with electron-rich dienophiles. These reactions provide a powerful tool for the construction of more complex fused heterocyclic systems.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The primary method for synthesizing analogs and derivatives of this compound involves the versatile SNAr reaction. By employing a diverse range of nucleophiles, a wide array of substituents can be introduced at the C3 and C4 positions of the pyridazine ring.

For instance, reaction with various amines can yield a library of aminopyridazine derivatives. nih.gov Similarly, reaction with alcohols, phenols, and thiols can lead to the corresponding ether and thioether derivatives. nih.gov The sequential displacement of the two chlorine atoms allows for the introduction of two different nucleophiles, further expanding the structural diversity of the accessible derivatives.

Table 2: Examples of Nucleophiles for Derivative Synthesis

| Nucleophile Class | Specific Example | Potential Product |

|---|---|---|

| Primary Amines | Aniline | 3-Anilino-4-chloro-5-(cyclobutylmethoxy)pyridazine |

| Secondary Amines | Morpholine | 4-Chloro-5-(cyclobutylmethoxy)-3-(morpholin-4-yl)pyridazine |

| Alcohols/Phenols | Phenol | 4-Chloro-5-(cyclobutylmethoxy)-3-phenoxypyridazine |

These synthetic strategies enable the systematic modification of the this compound scaffold, which is crucial for applications in medicinal chemistry and materials science, where structure-activity relationships are explored.

Biological and Mechanistic Investigations Pre Clinical, in Vitro, Molecular Level

Methodologies for Molecular Target Identification and Validation

Enzyme Inhibition and Activation Assays (Mechanistic Focus)

No studies detailing the inhibitory or activating effects of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine on specific enzymes have been found. Information regarding its IC50, Ki values, or the mechanism of enzyme interaction (e.g., competitive, non-competitive) is not available in the current body of scientific literature.

Receptor Binding Studies for Ligand-Receptor Interactions (Mechanistic Focus)

There are no available receptor binding studies for This compound . Consequently, data on its affinity (Kd), binding kinetics (kon, koff), or specificity for any particular receptor are unknown.

Protein Crystallography of this compound-Target Complexes

No protein crystallography data exists for This compound in complex with any biological target. Therefore, its specific binding mode, key intermolecular interactions, and the conformational changes it may induce in a target protein have not been elucidated.

Cellular Pathway Modulation Studies (In Vitro)

Gene Expression Profiling and Transcriptomic Analysis

No studies have been published on the effects of This compound on gene expression. Transcriptomic analyses, such as microarray or RNA-sequencing, to identify up-regulated or down-regulated genes and affected cellular pathways following treatment with this compound, have not been reported.

Proteomic and Metabolomic Profiling in Cellular Systems

There is no available data from proteomic or metabolomic studies investigating the cellular effects of This compound . Therefore, information on changes in protein abundance, post-translational modifications, or metabolic pathway alterations induced by this compound is not available.

Investigation of Specific Signal Transduction Cascades

While direct studies on the signal transduction pathways specifically modulated by this compound are not extensively documented in publicly available literature, research on analogous pyridazine-containing structures suggests potential interactions with key cellular signaling cascades. For instance, certain pyridazine (B1198779) derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation in adults. nih.gov Alterations to this pathway are implicated in the development of various cancers. The core pyridazine structure is recognized for its ability to form hydrogen bonds and participate in chelation, properties that could facilitate interactions with protein kinases and other signaling molecules. nih.gov

Furthermore, the broader class of dichloropyridazine derivatives has been explored for its potential to interfere with signaling pathways crucial for cancer cell survival. Molecular hybridization strategies have combined the chloropyridazine scaffold with other pharmacophores to target enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is essential for DNA repair and a key target in oncology. nih.gov The disruption of such pathways can ultimately lead to the induction of programmed cell death, or apoptosis, in cancer cells.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Positional and Substituent Effects on Molecular Interaction Profiles

The biological activity of pyridazine derivatives is significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies on various pyridazine analogs have provided insights into the molecular features that govern their interaction with biological targets.

The dichlorination pattern on the pyridazine ring is a critical determinant of activity. The presence of chlorine atoms at the 3 and 4 positions, as seen in the subject compound, creates a specific electronic and steric profile that can influence binding affinity and selectivity for target proteins. Nucleophilic substitution at different positions of the dichloropyridazine ring has been shown to yield derivatives with diverse biological activities. For example, substitutions at the 4-position of 4,6-dichloropyridazine-3-carboxylate have led to the development of compounds with potential applications in cancer therapy. mdpi.com

The substituent at the 5-position also plays a crucial role. In the case of this compound, the cyclobutylmethoxy group introduces a lipophilic and sterically defined moiety. The size and conformation of this alkoxy group can significantly impact how the molecule fits into the binding pocket of a target protein. SAR studies on related heterocyclic compounds have demonstrated that variations in alkyl or aryl substituents can dramatically alter biological potency and selectivity. For instance, in a series of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine atom led to significant conformational changes and was suggested to be a critical factor in their anticancer activities. mdpi.com

The following table summarizes the general effects of substituents on the pyridazine core based on studies of various analogs.

| Substituent Position | General Effect on Activity | Rationale |

| 3,4-Dichloro | Modulates electronic properties and provides sites for further derivatization. | The electron-withdrawing nature of chlorine atoms can influence the reactivity of the pyridazine ring and its ability to interact with biological targets. |

| 5-Alkoxy group | Influences lipophilicity, steric interactions, and potential for hydrogen bonding. | The size, shape, and flexibility of the alkoxy substituent can determine the goodness of fit within a protein binding site. |

Conformational Requirements for Biological Activity

The three-dimensional conformation of a molecule is paramount for its biological activity, as it dictates the ability to bind to a specific biological target. For this compound, the flexibility of the cyclobutylmethoxy side chain and its orientation relative to the pyridazine ring are likely key determinants of its biological effects.

Conformational analysis of related bioactive heterocyclic compounds has shown that even subtle changes in molecular geometry can lead to significant differences in activity. beilstein-journals.orgnih.gov The presence of bulky or flexible side chains can allow the molecule to adopt various conformations, one of which may be the "bioactive conformation" that preferentially binds to the target. The planarity of the pyridazine ring itself, influenced by its substituents, can also affect stacking interactions with aromatic residues in a protein's binding site. Computational modeling and spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are often employed to determine the preferred solution-state conformations of small molecules and to understand how these conformations relate to their biological activity. mdpi.com

Mechanistic Cytotoxicity Assessment (In Vitro)

Cellular Viability Assays for Understanding Cell Response (Focus on molecular mechanism)

In vitro cellular viability assays are fundamental tools for assessing the cytotoxic potential of chemical compounds. While specific data for this compound is limited, studies on structurally related dichlorinated compounds and pyridazine derivatives provide a framework for understanding their potential effects on cell viability.

For example, the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) was found to be partially dependent on metabolism by cytochrome P450 enzymes in HepG2 cells. nih.gov This highlights that the metabolic activation or detoxification of a compound can significantly influence its cytotoxic profile. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to quantify cell viability by measuring mitochondrial reductase activity. A reduction in the signal from such assays after treatment with a compound indicates a decrease in the number of viable cells, which can be a consequence of either cell death or inhibition of proliferation. Studies on various phytochemicals and their synthetic analogs have utilized such assays to determine their IC50 and IC80 values (concentrations causing 50% and 80% inhibition of cell growth, respectively) against cancer and normal intestinal cell lines. mdpi.com

The table below illustrates hypothetical IC50 values for analogous dichlorinated heterocyclic compounds against different cell lines, showcasing the type of data generated from such assays.

| Compound Class | Cell Line | IC50 (µM) |

| Dichlorinated Phenyl Derivative | HepG2 (Hepatocellular Carcinoma) | 160.2 ± 5.9 nih.gov |

| Dichlorinated Phenyl Derivative | HepG2 wild type | 233.0 ± 19.7 nih.gov |

| Dichlorinated Lactam | A431 (Squamous Carcinoma) | ~71 µg/mL researchgate.net |

| Dichlorinated Lactam | 3T3 (Fibroblast) | ~210 µg/mL researchgate.net |

Note: The data presented are for analogous compounds and not for this compound itself.

Apoptosis and Necrosis Pathway Analysis (Mechanistic Insights)

The induction of programmed cell death, or apoptosis, is a common mechanism of action for many cytotoxic compounds. Studies on pyridazine derivatives have provided mechanistic insights into how this class of compounds can trigger apoptosis.

Research on a pyrazolo[3,4-d]pyridazine derivative demonstrated its ability to induce apoptosis in lung cancer cells by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov This disruption leads to the activation of the intrinsic mitochondrial pathway of apoptosis. Key events in this pathway include the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a crucial executioner caspase. nih.govmdpi.com The study showed a significant overexpression of caspase-3, Bax, and the tumor suppressor p53 in treated cells. nih.gov

In contrast to the programmed and controlled nature of apoptosis, necrosis is a form of cell death characterized by cell swelling and lysis, often leading to inflammation. While apoptosis is generally the preferred mode of cell death for therapeutic agents, some compounds can induce necrosis, particularly at higher concentrations. The analysis of cell death pathways often involves techniques such as flow cytometry to quantify apoptotic and necrotic cell populations, and molecular assays to measure the expression and activation of key proteins in these pathways.

The following table outlines the key molecular players and their roles in the apoptotic pathway, based on studies of pyridazine analogs.

| Protein | Role in Apoptosis | Effect of Pyridazine Analogs |

| Bcl-2 | Anti-apoptotic (inhibits apoptosis) | Downregulation nih.gov |

| Bax | Pro-apoptotic (promotes apoptosis) | Upregulation nih.gov |

| p53 | Tumor suppressor, can induce apoptosis | Upregulation nih.gov |

| Caspase-3 | Executioner caspase, cleaves cellular substrates | Upregulation and activation nih.gov |

Genotoxicity Screening Methods (Mechanistic Understanding of DNA Interaction)

The assessment of genotoxicity is a critical step in the preclinical evaluation of any new chemical entity intended for therapeutic use. For a compound such as this compound, a comprehensive battery of in vitro genotoxicity tests would be employed to investigate its potential to interact with and damage cellular DNA. These assays are designed to detect various types of genetic damage, including gene mutations, and chromosomal damage (both structural and numerical). Understanding the mechanistic basis of any observed genotoxicity is crucial for risk assessment.

A standard genotoxicity screening paradigm typically includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, or an in vitro micronucleus assay. These tests are often conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism and identify genotoxic metabolites.

The Ames test , or bacterial reverse mutation assay, is a widely used method to detect point mutations (base substitutions and frameshifts) in DNA. nih.gov The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid, such as histidine. nih.gov When these bacteria are exposed to a mutagenic substance, reverse mutations can occur, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. nih.gov The number of revertant colonies is proportional to the mutagenic potential of the compound.

The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells. nih.gov Following treatment with the test compound, cells are arrested in metaphase, and their chromosomes are examined microscopically for abnormalities such as breaks, gaps, deletions, and rearrangements. windows.net This assay provides a direct measure of clastogenicity, the ability of a compound to induce chromosomal breaks. nih.gov

The in vitro micronucleus test is another key assay for assessing chromosomal damage. nih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.govnih.gov Their presence indicates that the test substance may have caused chromosomal breakage (clastogenicity) or interfered with the mitotic apparatus, leading to chromosome loss (aneugenicity). nih.gov This assay is valued for its ability to detect both clastogens and aneugens and can be performed in various mammalian cell lines. nih.gov

For compounds within the chloropyridazine class, there is evidence of DNA interaction. For instance, studies on certain novel chloropyridazine hybrids have shown the induction of γ-H2Ax, a well-established marker for DNA double-strand breaks, indicating that these related compounds can cause DNA damage. nih.gov This finding underscores the importance of thoroughly evaluating the genotoxic potential of any new dichloropyridazine derivative.

Should initial in vitro tests indicate a genotoxic potential for this compound, further mechanistic studies would be warranted. These could include assays to differentiate between clastogenic and aneugenic modes of action, as well as investigations into the specific types of DNA lesions formed. Understanding the precise mechanism of DNA interaction is essential for a comprehensive safety assessment.

Hypothetical Genotoxicity Profile for this compound

The following table represents a hypothetical summary of in vitro genotoxicity data for this compound, illustrating the type of results obtained from such screening methods. It is important to note that this data is illustrative and not based on actual experimental results for this specific compound.

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result | Conclusion |

| Ames Test | Salmonella typhimurium | With and Without | 0.1 - 5000 µ g/plate | Negative | Non-mutagenic in the bacterial reverse mutation assay. |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without | 1 - 100 µM | Positive | Induced a statistically significant increase in structural chromosomal aberrations, indicating clastogenicity. |

| Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 0.5 - 50 µM | Positive | Caused a significant increase in micronuclei frequency, confirming chromosomal damage potential. |

Advanced Applications and Future Research Directions

Role of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine as a Synthetic Building Block

The primary value of this compound in synthetic chemistry lies in its potential as a versatile intermediate. The dichloropyridazine scaffold is a key precursor in the synthesis of a wide array of functionalized heterocyclic systems. nih.govnih.gov The two chlorine atoms on the pyridazine (B1198779) ring are susceptible to nucleophilic substitution, allowing for the stepwise and often regioselective introduction of various functional groups. This reactivity enables the construction of diverse molecular architectures.

The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently utilized in drug development for its wide range of biological activities, including anticancer and antihypertensive properties. nih.govresearchgate.netacs.org As a derivative, this compound can serve as a starting point for creating novel compounds where the pyridazine core is linked to other pharmacophoric groups. nih.govacs.org The differential reactivity of the chlorine atoms at the C-3 and C-4 positions can be exploited to generate a library of disubstituted pyridazines with potential therapeutic applications. For instance, sequential substitution reactions could yield compounds with tailored biological activities.

Below is a table outlining potential synthetic transformations for this compound.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Amino-, alkoxy-, or thio-substituted pyridazines |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst | Aryl- or heteroaryl-substituted pyridazines |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted pyridazines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-aryl or N-alkyl substituted aminopyridazines |

| C-H Functionalization | Various (e.g., radical initiators, transition metals) | Further substituted pyridazine derivatives |

This table is generated based on known reactivity of dichloropyridazine systems.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Developing this compound into a chemical probe would involve modifying its structure to impart high affinity and selectivity for a biological target. The pyridazine scaffold itself offers a good starting point, as related structures like imidazo[1,2-b]pyridazines have been explored as imaging agents for receptors in the brain. researchgate.net

The inherent properties of the pyridazine ring, such as its polarity and metabolic stability, are advantageous for developing molecules that can function effectively in a biological environment. nih.gov To become a successful probe, the compound would need to be derivatized, for example, by attaching reporter tags (like fluorescent dyes or biotin) or photo-affinity labels. These modifications could be introduced by leveraging the reactivity of the chloro-substituents. The cyclobutylmethoxy group may also influence the molecule's binding affinity and pharmacokinetic properties.

The key properties required for a chemical probe and the potential of this pyridazine scaffold are summarized below.

| Property | Requirement for a Chemical Probe | Relevance of this compound |

| Potency & Selectivity | High affinity for the intended target with minimal off-target effects. | Can be optimized through derivatization at the chloro positions to fine-tune interactions with a target's binding site. |

| Cellular Activity | Ability to cross cell membranes and engage the target in a cellular context. | The physicochemical properties can be modulated via synthetic modification of the scaffold. |

| Mechanism of Action | A well-understood and specific interaction with the target. | Derivatization allows for structure-activity relationship (SAR) studies to elucidate the binding mode. |

| Synthetic Tractability | Amenable to chemical modification for attaching tags or labels. | The chloro groups serve as versatile handles for conjugation chemistry. |

Contribution to Fundamental Pyridazine Chemistry and Heterocycle Research

The study of this compound can contribute significantly to the fundamental understanding of heterocyclic chemistry. Pyridazines are a class of nitrogen-containing heterocycles that are of great interest due to their prevalence in pharmaceuticals and functional materials. researchgate.netresearchgate.net Research on asymmetrically substituted dichloropyridazines like this one can provide valuable insights into reaction mechanisms and regioselectivity.

Key research areas include:

Regioselectivity: Investigating the relative reactivity of the chlorine atoms at the C-3 and C-4 positions towards various nucleophiles would provide data on the electronic effects of the adjacent nitrogen atoms and the cyclobutylmethoxy group.

Novel Reactions: While nucleophilic substitution is common, exploring less conventional reactions such as radical-mediated C-H functionalization at the C-6 position could expand the synthetic utility of this class of compounds. nih.gov Some pyridazine systems have shown surprising reactivities, including ring contractions and dismutations, and investigating whether this scaffold undergoes similar transformations could uncover novel chemical pathways. researchgate.net

Structure-Property Relationships: Systematically modifying the compound and studying the resulting changes in physical and chemical properties helps build predictive models for designing new heterocycles with desired characteristics.

Potential for Material Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials)

Pyridazine derivatives are gaining attention in material science, particularly in the field of organic electronics. researchgate.net The planar structure of the pyridazine ring can facilitate π–π stacking, an interaction that is crucial for charge transport in organic semiconductors. rsc.org This dense molecular packing can lead to materials with superior electronic properties. rsc.orgliberty.edu

Compounds based on nitrogen-containing heterocycles, including pyridines and pyridazines, have been successfully used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org Theoretical studies using Density Functional Theory (DFT) have indicated that the electronic properties of pyridazine, such as its HOMO-LUMO energy gap, make it a promising candidate for semiconductor applications. researchgate.net The presence of electron-withdrawing chlorine atoms and the insulating cyclobutylmethoxy group in this compound would modulate these electronic properties, potentially tuning the material for specific applications. Further derivatization could be used to enhance properties like thermal stability, solubility, and film-forming capabilities, which are critical for device fabrication. researchgate.nettandfonline.com